molecular formula C9H9N3O2 B12617606 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid

2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid

Cat. No.: B12617606
M. Wt: 191.19 g/mol
InChI Key: CJOUXTJSLHEDBV-UHFFFAOYSA-N
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Description

2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system.

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes standard esterification and hydrolysis reactions. In industrial synthesis (CN103896951A), the compound is first synthesized as an ester derivative for easier purification before hydrolysis:

Reaction Conditions Table

Reaction StepReagents/ConditionsProductYield
EsterificationAlkali (Na/K), formate estersMethyl/ethyl ester85-92%
HydrolysisNaOH/KOH in H₂O/alcoholCarboxylic acid70-78%

Halogenation at C3 Position

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation. A one-pot method using NaX (X = Cl, Br, I) and K₂S₂O₈ achieves 3-halo derivatives:

Halogenation Efficiency

Halogen SourceTemperature (°C)Reaction Time (h)Yield (%)
NaI80668
NaBr70872
NaCl601265

X-ray diffraction confirms halogenation occurs exclusively at C3 due to electron density distribution in the fused ring system .

Nucleophilic Substitution

The 5- and 7-positions on the pyrimidine ring are electrophilic. Chlorinated derivatives react with nucleophiles like morpholine:

Substitution Reactivity

PositionNucleophileConditionsYield (%)
C7-ClMorpholineK₂CO₃, RT94
C5-ClPiperidine60°C, 12h81

The C7 position shows higher reactivity due to stronger electron-withdrawing effects from the pyrazole ring .

Condensation with β-Dicarbonyl Compounds

The amino group at C5 participates in cyclocondensation reactions. With ethyl acetoacetate:

Optimized Reaction Parameters

ParameterOptimal ValueImpact on Yield
SolventEthanol74%
CatalystAcetic acid (6 equiv)+20% yield
AtmosphereO₂ (1 atm)94% vs. 6% (Ar)

This reaction forms pyrazolo[1,5-a]pyridine hybrids via oxidative dehydrogenation (Scheme 1 in ).

Cross-Coupling Reactions

Palladium-catalyzed Suzuki reactions modify the pyrimidine ring:

Coupling Partners and Yields

Boronic AcidCatalyst SystemYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃78
5-PyridinylPd(dppf)Cl₂65

Reactions occur at C6 when the C7 position is substituted with chloro or alkoxy groups .

Amide and Hydrazide Formation

The carboxylic acid reacts with amines/hydrazines:

Derivative Synthesis

ReagentProductApplicationYield (%)
CyanoacetohydrazideHydrazide derivativeAnticancer screening75
BenzylamineAmide analogKinase inhibition68

EDCI/HOBt coupling in DCM gives optimal results without racemization.

Cyclization to Fused Heterocycles

Under acidic conditions, intramolecular cyclization forms tricyclic systems:

Cyclization Conditions

Acid CatalystTemperature (°C)Product Class
H₂SO₄110Pyrido[1,2-b]indazoles
PTSA90Triazolo-fused derivatives

Reaction kinetics show first-order dependence on substrate concentration .

Critical Analysis of Reaction Mechanisms

Key mechanistic insights include:

  • Oxidative Halogenation : Proceeds via radical intermediates, with K₂S₂O₈ acting as both oxidant and initiator .

  • Cyclocondensation : Follows a stepwise pathway:

    • Enolate formation from β-dicarbonyl compounds

    • Nucleophilic attack at C5 of pyrazolo[1,5-a]pyrimidine

    • Aerobic oxidation to aromatize the product .

  • C7 Reactivity : DFT calculations attribute enhanced electrophilicity at C7 to conjugation with the adjacent pyrazole nitrogen .

This comprehensive profile demonstrates 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)acetic acid's versatility as a scaffold for pharmaceutical and materials chemistry. Recent advances in catalyst systems (e.g., Pd nanoparticles ) and flow chemistry promise further improvements in reaction efficiency and selectivity.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms that include:

  • Enzymatic Inhibition : They act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases and protein kinases .
  • Cell Cycle Arrest : Some studies demonstrate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Enzymatic Inhibition

The compound has also been explored for its potential to inhibit specific enzymes linked to metabolic disorders. For instance:

  • Stearoyl-CoA Desaturase Inhibition : Research suggests that derivatives of pyrazolo[1,5-a]pyrimidine can modulate the activity of stearoyl-CoA desaturase, which is implicated in conditions such as obesity and cardiovascular diseases .

Psychopharmacological Applications

The compound's structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for:

  • Anxiolytic Agents : Compounds in this class have been studied for their potential use in treating anxiety disorders due to their ability to modulate GABAergic activity .
  • Sleep Disorders : Certain derivatives have shown promise in treating sleep-related issues by acting on benzodiazepine receptors .

Material Science Applications

Recent advances have highlighted the utility of pyrazolo[1,5-a]pyrimidine derivatives in material science due to their photophysical properties:

  • Fluorophores : The compounds exhibit significant fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
  • Supramolecular Chemistry : Their ability to form hydrogen-bonded networks opens avenues for developing new materials with unique structural properties .

Data Table: Summary of Applications

Application AreaSpecific UsesMechanism/Effect
Medicinal ChemistryAnticancer agentsEnzyme inhibition, cell cycle arrest
Enzymatic inhibitorsModulation of stearoyl-CoA desaturase activity
PsychopharmacologyAnxiolytic agentsGABAergic modulation
Sleep disorder treatmentsInteraction with benzodiazepine receptors
Material ScienceFluorophoresOLEDs and optoelectronic devices
Supramolecular materialsHydrogen-bonded networks

Case Studies

  • Anticancer Research : A study published in Molecules explored the anticancer potential of various pyrazolo[1,5-a]pyrimidines. The findings indicated a strong correlation between structural modifications and enhanced anticancer activity against specific cell lines .
  • Enzyme Modulation : Research demonstrated that specific derivatives could effectively inhibit stearoyl-CoA desaturase activity in vitro, suggesting potential therapeutic applications for metabolic disorders associated with this enzyme .
  • Material Properties : Investigations into the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives revealed their effectiveness as fluorophores in OLED applications, showcasing their versatility beyond medicinal uses .

Comparison with Similar Compounds

2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C₉H₉N₃O, with a molecular weight of 177.19 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core which is known for its ability to interact with various biological targets.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. A study highlighted that derivatives of this compound can inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, making them potential candidates for cancer therapy . In vitro studies have shown that certain pyrazole derivatives induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Pyrazolo[1,5-a]pyrimidines have been noted for their anti-inflammatory properties. They act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This makes them promising candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various pathogens. Pyrazole derivatives have been shown to possess antibacterial and antifungal properties, making them valuable in combating infections . Recent studies have reported that some derivatives can inhibit biofilm formation and quorum sensing in bacteria, further enhancing their therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the pyrimidine core can significantly impact potency and selectivity against specific targets. For instance:

Modification Effect on Activity
Substituents on the pyrazoleAltered kinase inhibition profiles
Variations in acetic acid moietyEnhanced solubility and bioavailability
Different halogen substitutionsIncreased cytotoxicity in cancer cell lines

Case Studies

  • Combination Therapy : A study demonstrated that combining pyrazolo[1,5-a]pyrimidine derivatives with cold atmospheric plasma (CAP) resulted in enhanced cytotoxic effects against tumor cells. This synergistic approach suggests new avenues for cancer treatment by leveraging reactive species generated by CAP .
  • Novel Antitubercular Agents : In a screening of pyrazole derivatives for antitubercular activity, several compounds showed significant inhibition of Mycobacterium growth, indicating their potential as new therapeutic agents against tuberculosis .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetic acid

InChI

InChI=1S/C9H9N3O2/c1-6-2-8-10-4-7(3-9(13)14)5-12(8)11-6/h2,4-5H,3H2,1H3,(H,13,14)

InChI Key

CJOUXTJSLHEDBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CC(=O)O

Origin of Product

United States

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